1-(Tert-butyl) 4-ethyl 2,2-dimethylsuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butyl) 4-ethyl 2,2-dimethylsuccinate is an organic compound with the molecular formula C13H24O4 It is a derivative of succinic acid, where the hydrogen atoms are replaced by tert-butyl, ethyl, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl) 4-ethyl 2,2-dimethylsuccinate typically involves esterification reactions. One common method is the reaction of succinic anhydride with tert-butyl alcohol and ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butyl) 4-ethyl 2,2-dimethylsuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl or ethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
1-(Tert-butyl) 4-ethyl 2,2-dimethylsuccinate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: The compound is used in the production of polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl) 4-ethyl 2,2-dimethylsuccinate involves its interaction with specific molecular targets. In biological systems, esterases can hydrolyze the ester bonds, releasing the active components. The pathways involved include the hydrolysis of ester bonds and subsequent metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-butyl 4-methyl 2-ethylsuccinate
- 4-(tert-butyl) 1-methyl 2,2-dimethylsuccinate
Comparison
1-(Tert-butyl) 4-ethyl 2,2-dimethylsuccinate is unique due to the presence of both tert-butyl and ethyl groups, which influence its reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, boiling points, and reactivity patterns, making it suitable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H22O4 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 2,2-dimethylbutanedioate |
InChI |
InChI=1S/C12H22O4/c1-7-15-9(13)8-12(5,6)10(14)16-11(2,3)4/h7-8H2,1-6H3 |
InChI Key |
BEJOOKDMDRTQMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.